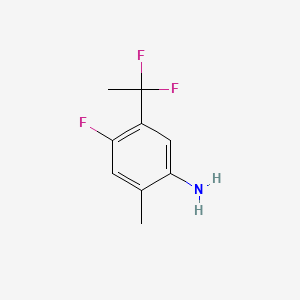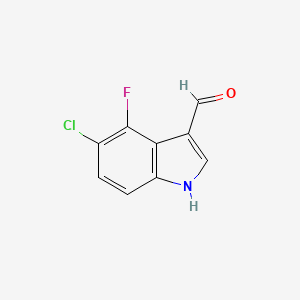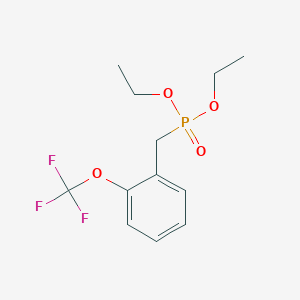
Diethyl 2-(Trifluoromethoxy)benzylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(Trifluoromethoxy)benzylphosphonate is an organophosphorus compound with the molecular formula C12H16F3O4P It is characterized by the presence of a trifluoromethoxy group attached to a benzylphosphonate moiety
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 2-(Trifluoromethoxy)benzylphosphonate can be synthesized through a palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. The reaction typically employs Pd(OAc)2 as the palladium source and Xantphos as the supporting ligand . The reaction conditions involve the use of a base and a suitable solvent, often under microwave irradiation to enhance the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
Diethyl 2-(Trifluoromethoxy)benzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzylphosphonate moiety can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and solvents like dimethylformamide (DMF) or toluene. Microwave irradiation is often employed to accelerate the reactions and improve yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethoxy group.
科学的研究の応用
Diethyl 2-(Trifluoromethoxy)benzylphosphonate has several scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential antimicrobial properties, showing activity against certain bacterial strains.
Material Science: It is used in the development of novel materials with specific properties, such as flame retardants and polymer additives.
作用機序
The mechanism of action of Diethyl 2-(Trifluoromethoxy)benzylphosphonate involves its interaction with molecular targets, such as enzymes or receptors, depending on its application. In antimicrobial studies, it is believed to interfere with bacterial DNA replication or protein synthesis, leading to bacterial cell death . The exact molecular pathways and targets can vary based on the specific biological context.
類似化合物との比較
Similar Compounds
Diethyl Benzylphosphonate: Lacks the trifluoromethoxy group and has different reactivity and applications.
Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate: Contains a boronic acid moiety, enhancing its antimicrobial activity.
Uniqueness
Diethyl 2-(Trifluoromethoxy)benzylphosphonate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new antimicrobial agents.
特性
分子式 |
C12H16F3O4P |
|---|---|
分子量 |
312.22 g/mol |
IUPAC名 |
1-(diethoxyphosphorylmethyl)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H16F3O4P/c1-3-17-20(16,18-4-2)9-10-7-5-6-8-11(10)19-12(13,14)15/h5-8H,3-4,9H2,1-2H3 |
InChIキー |
IGPBGGJTMWUJOA-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CC1=CC=CC=C1OC(F)(F)F)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride](/img/structure/B15335233.png)
![[[3-(Chloromethoxy)propoxy]methyl]benzene](/img/structure/B15335242.png)
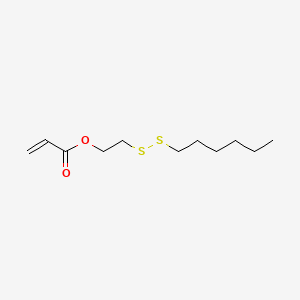
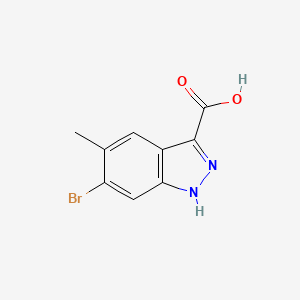



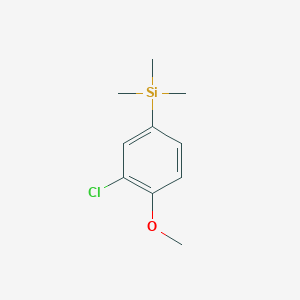
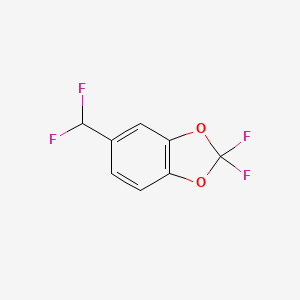
![4-Boc-2-[(2,6-dichloro-4-pyridyl)difluoromethyl]morpholine](/img/structure/B15335289.png)
